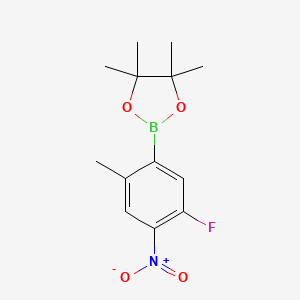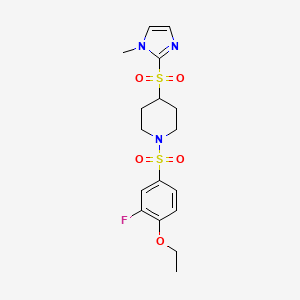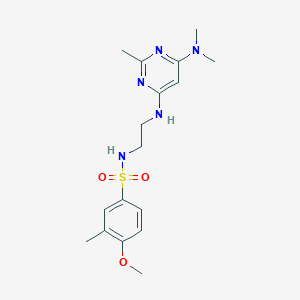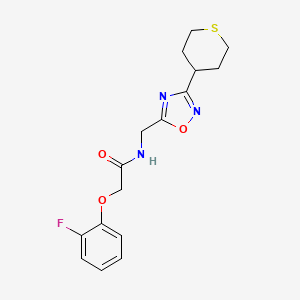![molecular formula C24H27NO3 B2371945 methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate CAS No. 1069656-25-2](/img/structure/B2371945.png)
methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C24H27NO3 and its molecular weight is 377.484. The purity is usually 95%.
The exact mass of the compound methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mass Spectrum Fragmentation Study
The compound has been used in the study of mass spectrum fragmentation . The dibenzo[a,d]cycloheptene skeleton, which is present in this compound, is of importance considering its presence in different compounds of theoretical or practical interest . The study of the MS fragmentation of this ketone may give information about the possible fragmentation of similar compounds .
Anticonvulsant Research
The compound has been studied for its potent anticonvulsant properties . It has been tested in rats, dogs, and rhesus monkeys for its potential to treat seizures .
Central Sympathomimetic Research
The compound has also been studied for its central sympathomimetic properties . This means it could potentially stimulate the central nervous system, mimicking the actions of the sympathetic nervous system .
Anxiolytic Research
The compound has apparent anxiolytic properties . This suggests it could potentially be used in the treatment of anxiety disorders .
Pharmaceutical Testing
The compound is used for pharmaceutical testing . It is often used as a reference standard for accurate results in pharmaceutical research .
Schizophrenia-like Behaviours Study
It is injected into mice to study the effect of systemic administration of CIQ on schizophrenia-like behaviours stimulated by the compound .
Mecanismo De Acción
Target of Action
The primary target of this compound is the NMDA glutamate receptor . This receptor plays a crucial role in the central nervous system, particularly in excitatory synaptic transmission, learning, and memory.
Mode of Action
The compound acts as a non-competitive antagonist at the NMDA receptor . It operates by blocking the ion channel when it is open, thereby inhibiting the flow of ions through the channel .
Result of Action
The compound’s action results in the inhibition of behavioral sensitization to psychostimulants and ethanol . This suggests that it could potentially be used in the treatment of conditions such as addiction and other neuropsychiatric disorders.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the presence of other drugs or substances, the physiological state of the individual, and genetic factors.
Propiedades
IUPAC Name |
methyl 1-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-28-24(27)19-12-14-25(15-13-19)23(26)16-22-20-8-4-2-6-17(20)10-11-18-7-3-5-9-21(18)22/h2-9,19,22H,10-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYBDJXQDCTENF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC2C3=CC=CC=C3CCC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2371862.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)
![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2371873.png)




![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)